molecular formula C16H23N3O B7535686 N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide

N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide

Cat. No. B7535686
M. Wt: 273.37 g/mol
InChI Key: RALSFNGHNDIGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide, also known as BCDCA, is a novel compound that has gained significant attention in the scientific community due to its potential use in various fields of research. BCDCA is a diazepane derivative that exhibits several unique properties that make it an attractive candidate for scientific research.

Mechanism of Action

The mechanism of action of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed that N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide modulates the activity of GABA receptors by binding to the benzodiazepine site on the receptor. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has also been shown to enhance the release of dopamine and serotonin, which may contribute to its anxiolytic and antidepressant activity.
Biochemical and Physiological Effects:
N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide exhibits several biochemical and physiological effects. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has been shown to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has also been shown to exhibit anxiolytic and antidepressant activity, which may be due to its ability to modulate the activity of GABA receptors and enhance the release of dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is its relatively straightforward synthesis method. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide can be synthesized using standard laboratory equipment, making it easily accessible for researchers. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide also exhibits significant anticonvulsant, anxiolytic, and antidepressant activity, making it a potential candidate for the treatment of various neurological disorders.
One of the limitations of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is its limited solubility in water. This can make it challenging to administer in vivo. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide also exhibits some toxicity at higher doses, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide. One potential direction is to investigate its potential in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate its potential as a therapeutic agent for drug addiction and withdrawal.
Conclusion:
In conclusion, N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is a novel compound that exhibits significant potential in various fields of scientific research. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide exhibits significant anticonvulsant, anxiolytic, and antidepressant activity, making it a potential candidate for the treatment of various neurological disorders. The synthesis of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is relatively straightforward, and it can be easily synthesized using standard laboratory equipment. While there are some limitations to its use, N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide represents a promising candidate for future research.

Synthesis Methods

The synthesis of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide involves the reaction of cyclopropylamine with benzyl chloroformate, followed by the reaction of the resulting intermediate with 1,4-diazepane-1-carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is a relatively straightforward process and can be performed using standard laboratory equipment.

Scientific Research Applications

N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has shown potential in various fields of scientific research. One of the primary applications of N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide is in the field of medicinal chemistry. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide exhibits significant anticonvulsant activity and has been shown to be effective in the treatment of epilepsy. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has also been shown to exhibit anxiolytic and antidepressant activity, making it a potential candidate for the treatment of anxiety and depression.
N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has also shown potential in the field of neuroscience. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide has also been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior.

properties

IUPAC Name

N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(17-13-14-5-2-1-3-6-14)19-10-4-9-18(11-12-19)15-7-8-15/h1-3,5-6,15H,4,7-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALSFNGHNDIGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamide

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